Orthogonal Cross-Coupling Reactivity Enabled by Dual Halogenation
The simultaneous presence of bromine and chlorine at the 7- and 9-positions, respectively, enables sequential, site-selective palladium-catalyzed cross-coupling reactions. Under standard Suzuki–Miyaura conditions, aryl bromides undergo oxidative addition approximately 10¹–10³ times faster than aryl chlorides [1]. This kinetic difference allows a first coupling to occur at the C7 position (C–Br) while leaving the C9–Cl bond intact for a second orthogonal transformation, a synthetic sequence not possible with mono‑halogenated benzoxazepines such as 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 740842-72-2) or 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 1215074-47-7).
| Evidence Dimension | Relative reactivity of C–Br vs. C–Cl in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Contains both C7–Br (fast oxidative addition) and C9–Cl (slow oxidative addition), enabling sequential orthogonal coupling |
| Comparator Or Baseline | Mono‑brominated analogs (7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl, 8-bromo analog) contain only one reactive site, precluding sequential diversification |
| Quantified Difference | Approximately 10¹–10³ fold rate difference between Ar–Br and Ar–Cl in oxidative addition (class-level inference from Pd-catalyzed coupling literature) |
| Conditions | General Suzuki–Miyaura cross-coupling conditions; specific kinetic data are class-level and not measured directly on the target compound |
Why This Matters
Researchers requiring a bis‑arylated benzoxazepine scaffold cannot achieve the same product from mono‑halogenated precursors in fewer steps, making this compound the only commercially available entry point for step-economical, divergent library synthesis.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Class-level inference; relative reactivity of aryl bromides vs. chlorides is well-established in this foundational review). View Source
